2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C14H23NO5. It is a derivative of phenol and is characterized by the presence of multiple ethoxy groups and an amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 2-aminophenol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of the phenol attacks the ethylene oxide, forming an ethoxy group. This process is repeated multiple times to introduce the desired number of ethoxy groups.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include water or ethanol.
Catalyst: Sodium hydroxide or potassium hydroxide is often used as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in 2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, where the ethoxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation, where it reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the development of prodrugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups provide flexibility and solubility. This allows the compound to interact with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure but lacks the phenolic hydroxyl group.
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a thiol group instead of an amino group.
2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethanol: Contains a chloro group instead of an amino group.
Uniqueness
2-(2-(2-(2-(2-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its multiple ethoxy groups also provide flexibility and solubility, making it a versatile compound in various applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO5/c15-13-3-1-2-4-14(13)20-12-11-19-10-9-18-8-7-17-6-5-16/h1-4,16H,5-12,15H2 |
InChI Key |
VNMQAWSVCGSAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOCCOCCOCCO |
Origin of Product |
United States |
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